VSN-16

Description

Properties

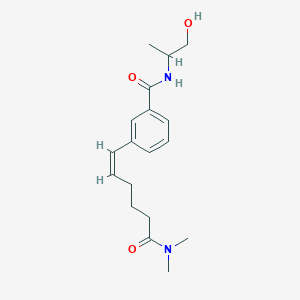

Molecular Formula |

C18H26N2O3 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

3-[(Z)-6-(dimethylamino)-6-oxohex-1-enyl]-N-(1-hydroxypropan-2-yl)benzamide |

InChI |

InChI=1S/C18H26N2O3/c1-14(13-21)19-18(23)16-10-7-9-15(12-16)8-5-4-6-11-17(22)20(2)3/h5,7-10,12,14,21H,4,6,11,13H2,1-3H3,(H,19,23)/b8-5- |

InChI Key |

SVYRYFAUQHVGAI-YVMONPNESA-N |

Isomeric SMILES |

CC(CO)NC(=O)C1=CC=CC(=C1)/C=C\CCCC(=O)N(C)C |

Canonical SMILES |

CC(CO)NC(=O)C1=CC=CC(=C1)C=CCCCC(=O)N(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

VSN-16R; VSN-16; VSN16R; VSN16; VSN 16R; VSN 16 |

Origin of Product |

United States |

Foundational & Exploratory

VSN-16R: A Novel Large Conductance Ca2+-activated K+ Channel Opener for Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

VSN-16R is a novel, orally active, cannabinoid-like compound that has emerged as a promising therapeutic agent for neurological conditions characterized by neuronal hyperexcitability, most notably spasticity associated with multiple sclerosis (MS).[1][2] Unlike many existing treatments, VSN-16R exhibits a favorable safety profile, lacking the sedative side effects that often limit patient compliance.[3] This technical guide provides a comprehensive overview of VSN-16R, focusing on its mechanism of action as a large conductance Ca2+-activated K+ (BK) channel opener, its pharmacological properties, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: BK Channel Activation

VSN-16R exerts its therapeutic effects by selectively targeting and opening the neuronal isoform of the large conductance Ca2+-activated potassium (BKCa or KCa1.1) channel.[1][4] BK channels are unique in that they are dually activated by both membrane depolarization and increases in intracellular calcium concentration ([Ca2+]i).[5] Upon activation, these channels conduct a large outward potassium current, which leads to membrane hyperpolarization and a subsequent decrease in neuronal excitability.[3][4] By opening these channels, VSN-16R effectively dampens excessive neuronal firing, which is the underlying cause of spasticity.[2][4]

Biochemical, pharmacological, and electrophysiological studies have confirmed that VSN-16R does not bind to the canonical cannabinoid receptors CB1 and CB2, or the related GPR55 receptor, distinguishing its mechanism from that of traditional cannabinoids.[4][6]

Signaling Pathway of VSN-16R-Mediated Neuronal Modulation

The activation of BK channels by VSN-16R initiates a cascade of events that ultimately leads to the reduction of neuronal hyperexcitability. The following diagram illustrates this signaling pathway.

Caption: VSN-16R binds to and opens BK channels, leading to potassium efflux and membrane hyperpolarization. This reduces neuronal excitability and alleviates spasticity.

Quantitative Pharmacological Data

While specific EC50 values for VSN-16R are not consistently reported across the literature, studies have demonstrated its "nanomolar activity" in tissue-based functional assays.[4][7] The following tables summarize the available quantitative data on the effects of VSN-16R from electrophysiological and clinical studies.

Table 1: Electrophysiological Effects of VSN-16R on Mouse Hippocampal CA1 Pyramidal Neurons[6][8]

| Parameter | Condition | Control | VSN-16R (100 µM) | % Change |

| Fast Afterhyperpolarization (fAHP) | High-Frequency Stimulation | |||

| fAHP1 Amplitude (mV) | 17.0 ± 1.7 | 14.3 ± 1.6 | ↓ 15.9% | |

| fAHP2 Amplitude (mV) | 21.9 ± 1.7 | 19.0 ± 1.6 | ↓ 13.2% | |

| Interspike Interval (ISI) | High-Frequency Stimulation | |||

| ISI1 (ms) | 16.3 ± 1.3 | 12.7 ± 1.2** | ↓ 22.1% | |

| ISI2 (ms) | 20.1 ± 0.8 | 16.9 ± 1.3 | ↓ 15.9% | |

| Action Potential (AP) Width | High-Frequency Stimulation | |||

| AP1 Width (ms) | 4.4 ± 0.4 | 3.3 ± 0.5 | ↓ 25.0% | |

| AP2 Width (ms) | 5.5 ± 0.5 | 4.3 ± 0.8 | ↓ 21.8% | |

| Action Potential (AP) Amplitude | High-Frequency Stimulation | |||

| AP1 Amplitude (mV) | 111.2 ± 2.7 | 107.4 ± 3.8* | ↓ 3.4% |

*p < 0.05, **p < 0.01. Data are presented as mean ± SEM.

Table 2: Clinical Trial Data for VSN-16R in Multiple Sclerosis-Related Spasticity (Phase II)[9]

| Treatment Group | N | Change in Spasticity Numerical Rating Scale (NRS) from Baseline (Mean ± SD) | Treatment Difference (95% CI) | p-value |

| VSN-16R (400mg BID) | 77 | -0.9 ± 1.50 | +0.20 (-0.2 to +0.7) | 0.3434 |

| Placebo | 79 | -1.1 ± 1.52 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of VSN-16R.

Electrophysiology: Whole-Cell Patch Clamp on Hippocampal Slices[8]

This protocol is used to measure the effects of VSN-16R on the firing properties of individual neurons.

Caption: Workflow for whole-cell patch-clamp recording from hippocampal slices to assess the effects of VSN-16R on neuronal excitability.

Detailed Steps:

-

Slice Preparation: Adult mice are anesthetized and transcardially perfused with ice-cold, oxygenated sucrose-based artificial cerebrospinal fluid (aCSF). The brain is rapidly removed and placed in the same solution. Coronal hippocampal slices (350 µm) are prepared using a vibratome and transferred to a holding chamber with standard aCSF, bubbled with 95% O2/5% CO2, at 32-34°C for at least 1 hour before recording.

-

Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at room temperature. CA1 pyramidal neurons are visualized using an upright microscope with differential interference contrast (DIC) optics. Whole-cell patch-clamp recordings are made using borosilicate glass pipettes (4-7 MΩ) filled with an internal solution containing (in mM): 125 K-gluconate, 10 NaCl, 1 CaCl2, 10 HEPES, 11 EGTA, 4 Mg-ATP, and 0.4 Na-GTP (pH 7.2-7.3).

-

Data Acquisition: Neuronal firing is evoked by injecting depolarizing current steps of varying amplitudes and durations. Action potential parameters, including fAHP, ISI, and AP width, are recorded and analyzed before and after the bath application of VSN-16R.

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE) for Spasticity[10]

The EAE model in mice is a widely used preclinical model to study the pathophysiology of multiple sclerosis and to evaluate the efficacy of potential anti-spasticity agents.

Caption: Workflow for the induction of EAE in mice and the subsequent assessment of spasticity following treatment with VSN-16R.

Detailed Steps:

-

EAE Induction: Female mice (e.g., C57BL/6 strain) are immunized subcutaneously with an emulsion of myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide 35-55 in Complete Freund's Adjuvant (CFA). On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of Pertussis toxin.

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, reflecting the severity of paralysis.

-

Spasticity Assessment: Once mice develop clear signs of spasticity, they are treated with VSN-16R or vehicle. Spasticity is quantitatively measured by assessing the resistance of the hind limb to flexion using a force transducer.

-

Data Analysis: The force required to flex the limb is recorded before and at various time points after drug administration. The percentage change in resistance to flexion is calculated to determine the efficacy of VSN-16R in reducing spasticity.[7]

Therapeutic Potential and Future Directions

VSN-16R represents a novel therapeutic strategy for managing spasticity in MS and potentially other neurological disorders characterized by neuronal hyperexcitability.[2][8] Its unique mechanism of action as a BK channel opener, coupled with its favorable safety profile, makes it an attractive candidate for further clinical development.[3]

While a Phase II clinical trial for MS-related spasticity did not meet its primary endpoint at the tested dose, post-hoc analysis suggested potential efficacy at higher doses.[9] Further investigation into optimal dosing and formulation is warranted. The promising preclinical data and the clear mechanistic rationale support the continued exploration of VSN-16R and other BK channel openers as a new class of therapeutics for neurological diseases.

References

- 1. BK channel modulators: a comprehensive overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jnnp.bmj.com [jnnp.bmj.com]

- 3. Presynaptic BK channels control transmitter release: physiological relevance and potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Big conductance calcium-activated potassium channel openers control spasticity without sedation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Large-Conductance, Calcium-Activated Potassium Channel: A Big Key Regulator of Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Big conductance calcium‐activated potassium channel openers control spasticity without sedation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Pharmacological Profile of VSN-16: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VSN-16 is a novel, water-soluble, cannabinoid-like compound with a unique pharmacological profile, demonstrating potential therapeutic applications in vascular conditions and neurological disorders characterized by muscle spasticity. Its R-enantiomer, VSN-16R, has been the focus of clinical development. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its dual mechanism of action, preclinical and clinical findings, and detailed experimental methodologies. This compound acts as a vasorelaxant through a novel, non-CB1/CB2 cannabinoid receptor and modulates neuronal excitability by opening big-conductance calcium-activated potassium (BKCa) channels. This document summarizes the available quantitative data, outlines key experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction

This compound, with the chemical name (Z)-3-(6-(dimethylamino)-6-oxohex-1-en-1-yl)-N-(1-hydroxypropan-2-yl)benzamide, is a synthetic small molecule designed as an analogue of the endocannabinoid anandamide.[1] It has been investigated for its potential therapeutic effects, primarily focusing on its vasorelaxant properties and its ability to alleviate muscle spasticity. The R-enantiomer, VSN-16R, has progressed to clinical trials for the treatment of spasticity in multiple sclerosis and has been studied preclinically for Fragile X syndrome.[2][3] This guide will delve into the detailed pharmacological characteristics of this compound and VSN-16R.

Mechanism of Action

This compound exhibits a dual mechanism of action, engaging two distinct physiological pathways:

2.1. Vasorelaxation via a Novel Cannabinoid Receptor

This compound induces endothelium-dependent vasorelaxation in arterial beds.[4] This effect is not mediated by the classical cannabinoid receptors CB1 or CB2, as this compound does not significantly bind to CB1 receptors in rat cerebellum.[4] The vasorelaxant effect is antagonized by O-1918, an antagonist of the putative abnormal-cannabidiol receptor, suggesting that this compound acts as an agonist at this novel vascular cannabinoid receptor.[4]

The signaling cascade initiated by this compound in endothelial cells involves the release of nitric oxide (NO) and the activation of Ca2+-sensitive K+ (KCa) channels and Transient Receptor Potential Vanilloid 1 (TRPV1) channels.[4] This leads to hyperpolarization and relaxation of the vascular smooth muscle.

2.2. Modulation of Neuronal Excitability via BKCa Channels

VSN-16R has been identified as a potent opener of neuronal big-conductance calcium-activated potassium (BKCa) channels.[1][5] By activating these channels, VSN-16R increases potassium efflux, leading to hyperpolarization of the neuronal membrane. This hyperpolarization reduces neuronal hyperexcitability, which is the proposed mechanism for its anti-spasticity effects observed in preclinical models of multiple sclerosis.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its enantiomers.

Table 1: In Vitro Potency

| Compound | Assay | Tissue/System | Parameter | Value | Reference |

| VSN-16R | Functional | Mouse Vas Deferens | EC50 | 10 nM | [1] |

| VSN-16S | Functional | Mouse Vas Deferens | EC50 | 37 nM | [1] |

| VSN-16R | Vasorelaxation | Rat Mesenteric Artery | EC50 | 110 nM | [1] |

| VSN-16S | Vasorelaxation | Rat Mesenteric Artery | EC50 | 140 nM | [1] |

Note: Specific binding affinity data (Ki or IC50) for the novel cannabinoid receptor are not publicly available.

Table 2: Clinical Pharmacokinetics (VSN-16R)

| Study Phase | Population | Dose | Pharmacokinetic Parameters | Findings | Reference |

| Phase I | Healthy Volunteers | Single Ascending Doses | Cmax, Tmax, AUC, t1/2 | Good oral bioavailability, safe at supra-therapeutic plasma concentrations. Specific values not reported. | [5] |

| Phase IIa | Multiple Sclerosis Patients | Single Ascending Doses (100, 200, 400, 800 mg) | Assessed | Consistent with Phase I safety. Short half-life noted. Specific values not reported. | [2] |

Preclinical and Clinical Studies

4.1. Preclinical Studies

-

Vasorelaxation: In rat mesenteric arteries, this compound induced endothelium-dependent relaxation. This effect was antagonized by O-1918 but not by CB1 or CB2 antagonists.[4] In conscious rats, this compound caused a transient increase in blood pressure followed by a longer-lasting increase in mesenteric vascular conductance.[4]

-

Spasticity: In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, VSN-16R dose-dependently inhibited spasticity without causing sedation.[1]

-

Fragile X Syndrome: In a mouse model of Fragile X syndrome (Fmr1 KO2 mice), chronic treatment with VSN-16R rescued behavioral deficits including repetitive behavior, hyperactivity, and memory impairment.[3]

4.2. Clinical Studies

A Phase IIa, double-blind, randomized, placebo-controlled trial of VSN-16R was conducted in patients with multiple sclerosis-related spasticity (NCT02542787).[2]

-

Dosing: The study included a single ascending dose (SAD) phase with doses of 100 mg, 200 mg, 400 mg, and 800 mg, followed by a multiple-dose phase where patients received 400 mg twice daily (BID).[2]

-

Efficacy: The primary endpoint, a reduction in spasticity as measured by the Numerical Rating Scale (NRS), was not met at the 400 mg BID dose. However, a post-hoc analysis suggested a significant reduction in the NRS score in patients who responded to the 800 mg single dose.[2]

-

Safety: VSN-16R was found to have a very good safety profile, with no sedation and only mild, inconsistent adverse effects reported.[2]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the pharmacological profiling of this compound.

5.1. Wire Myography for Vasorelaxation

This in vitro technique is used to measure the contractile and relaxant properties of small arteries.

-

Vessel Preparation: Third-generation mesenteric arteries are dissected from rats and mounted as ring preparations on two fine wires in a wire myograph chamber.

-

Experimental Setup: The chamber is filled with physiological salt solution (PSS), maintained at 37°C, and aerated with 95% O2 / 5% CO2. The vessel is stretched to its optimal passive tension.

-

Procedure: The artery is pre-contracted with an alpha-adrenergic agonist like phenylephrine. Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath, and the resulting relaxation is recorded as a change in isometric tension.

-

Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction. A concentration-response curve is plotted to determine the EC50 value.

5.2. Hemodynamic Studies in Conscious Rats

These in vivo studies assess the cardiovascular effects of a compound in a conscious, freely moving animal.

-

Animal Preparation: Rats are surgically instrumented with catheters in an artery (for blood pressure measurement) and a vein (for drug administration). For mesenteric blood flow, a flow probe is placed around the superior mesenteric artery. Animals are allowed to recover from surgery.

-

Procedure: After a baseline recording period, this compound is administered intravenously. Arterial blood pressure, heart rate, and mesenteric blood flow are continuously recorded.

-

Data Analysis: Changes in mean arterial pressure, heart rate, and mesenteric vascular conductance (calculated from blood flow and pressure) are analyzed over time.

5.3. Radioligand Binding Assay for CB1 Receptors

This assay determines the affinity of a compound for a specific receptor.

-

Membrane Preparation: Cerebellum tissue from rats, which is rich in CB1 receptors, is homogenized and centrifuged to isolate a membrane fraction.

-

Assay: The membranes are incubated with a radiolabeled CB1 receptor ligand (e.g., [3H]CP55,940) in the presence of varying concentrations of this compound.

-

Detection: After incubation, the bound and free radioligand are separated by filtration. The amount of bound radioactivity on the filter is measured using a scintillation counter.

-

Data Analysis: The ability of this compound to displace the radioligand is used to determine its binding affinity (Ki or IC50). For this compound, no significant displacement was observed.[4]

5.4. Measurement of Nitric Oxide Release

This assay quantifies the production of NO from endothelial cells.

-

Cell Culture: Endothelial cells are cultured to confluence in appropriate plates.

-

Stimulation: The cells are treated with this compound for a defined period.

-

NO Detection: The supernatant is collected, and the concentration of nitrite (B80452) and nitrate (B79036) (stable breakdown products of NO) is measured using a commercially available kit, often based on the Griess reaction or a fluorescent probe.

-

Data Analysis: The increase in nitrite/nitrate concentration in the supernatant of this compound-treated cells compared to control cells indicates the amount of NO released.

5.5. Patch-Clamp Electrophysiology for BKCa Channel Activity

This technique measures the activity of ion channels in the cell membrane.

-

Cell Preparation: Neurons or cells expressing BKCa channels are prepared for electrophysiological recording.

-

Recording: A glass micropipette forms a high-resistance seal with the cell membrane (whole-cell or single-channel configuration). The membrane potential is clamped at a specific voltage, and the currents flowing through the ion channels are recorded.

-

Procedure: After establishing a baseline recording, VSN-16R is applied to the cell, and any changes in the potassium currents are measured.

-

Data Analysis: An increase in outward potassium current in the presence of VSN-16R indicates that it acts as an opener of BKCa channels.

Conclusion

This compound is a promising pharmacological agent with a novel dual mechanism of action. Its ability to induce vasorelaxation through a non-classical cannabinoid pathway and to reduce neuronal hyperexcitability by opening BKCa channels provides a strong rationale for its development in both vascular and neurological disorders. While clinical trials for spasticity in multiple sclerosis have shown a good safety profile, further studies with higher doses or modified formulations may be needed to establish efficacy. The preclinical findings in a model of Fragile X syndrome open a new avenue for the potential application of VSN-16R in neurodevelopmental disorders. Further research is warranted to fully elucidate the quantitative aspects of its pharmacology, particularly its binding affinities and detailed pharmacokinetic profile, to optimize its therapeutic potential.

References

VSN-16 Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of VSN-16, a novel cannabinoid-like compound, and its analogues. The information is compiled from publicly available research, focusing on the compound's vascular pharmacology.

Core Structure and Activity

This compound, chemically known as 3-(5-dimethylcarbamoyl-pent-1-enyl)-N-(2-hydroxy-1-methyl-ethyl)benzamide, has been identified as a potent vasorelaxant.[1] Structure-activity studies have revealed that a stringent interaction with its target receptor is necessary for its vasorelaxant effects.[1]

Quantitative Structure-Activity Relationship (SAR) Data

While the primary literature indicates that SAR studies were conducted, specific quantitative data such as IC50 or EC50 values for this compound and its analogues are not publicly available. The following table summarizes the qualitative findings mentioned in the research.

| Compound | Modification | Vasorelaxant Activity |

| This compound | Parent Compound | Agonist at a novel cannabinoid receptor, causing endothelium-dependent vasorelaxation.[1] |

| Analogues | (Details not specified in abstract) | Variations in structure led to differing activities, highlighting a stringent interaction requirement with the receptor.[1] |

Experimental Protocols

The primary method used to assess the vasorelaxant activity of this compound and its analogues was wire myography on rat mesenteric arteries.[1]

Protocol: Wire Myography for Vasorelaxation Assay in Rat Mesenteric Artery

1. Tissue Preparation:

- Male Wistar rats are euthanized.

- The mesenteric vascular bed is excised and placed in cold, oxygenated physiological salt solution (PSS).

- Third-generation mesenteric arteries are carefully dissected and cleaned of surrounding adipose and connective tissue.

- Artery segments of approximately 2 mm in length are prepared.

2. Mounting of Arterial Segments:

- Two tungsten or stainless steel wires (typically 40 µm in diameter) are threaded through the lumen of the arterial segment.

- The wires are then mounted onto the jaws of a wire myograph, with one jaw connected to a force transducer and the other to a micrometer.

- The myograph chamber is filled with PSS and maintained at 37°C, continuously bubbled with a gas mixture of 95% O2 and 5% CO2.

3. Equilibration and Viability Testing:

- The mounted artery is allowed to equilibrate for a period of 30-60 minutes.

- The vessel is then gradually stretched to its optimal resting tension, which is determined by a normalization procedure to obtain a standardized internal circumference.

- The viability of the arterial segment is assessed by challenging it with a high-potassium solution (KPSS) to induce depolarization and contraction.

- Endothelial integrity is confirmed by observing relaxation in response to acetylcholine (B1216132) after pre-constriction with an alpha-adrenergic agonist like phenylephrine.

4. Vasorelaxation Studies:

- The arterial segments are pre-contracted with a submaximal concentration of phenylephrine.

- Once a stable contraction is achieved, cumulative concentrations of this compound or its analogues are added to the bath.

- The resulting relaxation is recorded as a percentage of the pre-contraction induced by phenylephrine.

- To investigate the mechanism of action, the protocol is repeated in the presence of various antagonists or inhibitors, such as:

- Cannabinoid receptor antagonists (e.g., rimonabant (B1662492), AM251, O-1918).[1]

- Nitric oxide synthase inhibitors.[1]

- Inhibitors of Ca2+-sensitive K+ channels (KCa).[1]

- TRPV1 receptor antagonists.[1]

5. Data Analysis:

- Concentration-response curves are plotted, and the EC50 values (the concentration of the compound that produces 50% of the maximal relaxation) are calculated to determine the potency of the compounds.

Signaling Pathways and Mechanism of Action

This compound acts as an agonist at a putative novel cannabinoid receptor located in the vasculature.[1] Its vasorelaxant effect is endothelium-dependent and involves the release of nitric oxide (NO), as well as the activation of Ca2+-sensitive K+ channels (KCa) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels.[1] The vasorelaxation is antagonized by high concentrations of the classical cannabinoid antagonists rimonabant and AM251, and also by O-1918, an antagonist at the abnormal-cannabidiol receptor.[1] Notably, the action of this compound is not sensitive to pertussis toxin, suggesting its receptor is not coupled through Gi/o proteins.[1]

Below is a diagram illustrating the proposed signaling pathway for this compound-induced vasorelaxation.

References

VSN-16: A Technical Guide to its Chemical and Physical Properties for Drug Development Professionals

For Immediate Release

This document provides a comprehensive technical overview of the chemical and physical properties of VSN-16, a novel cannabinoid receptor agonist. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.

Chemical Properties

This compound, with the IUPAC name (Z)-3-(6-(dimethylamino)-6-oxohex-1-en-1-yl)-N-(1-hydroxypropan-2-yl)benzamide, is a small molecule with the chemical formula C18H26N2O3.[1] It is classified as a cannabinoid receptor agonist and has shown potential for the treatment of spasticity in multiple sclerosis.[1]

| Property | Value | Reference |

| IUPAC Name | (Z)-3-(6-(dimethylamino)-6-oxohex-1-en-1-yl)-N-(1-hydroxypropan-2-yl)benzamide | [1] |

| Synonyms | VSN-16R; VSN16R; VSN16; VSN 16R; VSN 16 | [1] |

| Chemical Formula | C18H26N2O3 | [1] |

| Molecular Weight | 318.41 g/mol | [1] |

| Exact Mass | 318.1943 u | [1] |

| SMILES | O=C(NC(C)CO)C1=CC=CC(/C=C\CCCC(N(C)C)=O)=C1 | [1] |

| InChI Key | SVYRYFAUQHVGAI-YVMONPNESA-N | [1] |

Physical Properties

| Property | Value | Reference |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years) | [1] |

| Shelf Life | >2 years if stored properly | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as an agonist at a novel cannabinoid receptor in the vasculature. Its mechanism of action involves the endothelium-dependent release of nitric oxide (NO). This subsequently leads to the activation of calcium-sensitive potassium channels (KCa) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels. This pathway ultimately results in vasorelaxation.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively detailed in publicly available literature. However, based on common laboratory practices for similar small molecules, the following outlines a general approach.

Synthesis

The synthesis of this compound likely involves a multi-step organic synthesis process. A plausible route, based on its structure, could involve the formation of the amide bond between the carboxylic acid derivative of the benzamide (B126) core and (R)-2-aminopropan-1-ol, followed by the introduction of the (Z)-6-(dimethylamino)-6-oxohex-1-en-1-yl side chain via a coupling reaction such as a Heck or Suzuki coupling. Purification would typically be achieved through column chromatography.

Characterization

The characterization of synthesized this compound would involve a suite of analytical techniques to confirm its identity, purity, and structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to elucidate the chemical structure and confirm the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the molecule, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would provide information about the functional groups present in the molecule.

The following diagram illustrates a general workflow for the synthesis and characterization of a novel small molecule like this compound.

Conclusion

This compound is a promising cannabinoid receptor agonist with a distinct mechanism of action that warrants further investigation for its therapeutic potential. This guide provides a summary of its known chemical and physical properties. Further research is required to fully elucidate its quantitative physical characteristics and to establish detailed, standardized experimental protocols.

References

VSN-16R and its Interaction with BKCa Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VSN-16R is a novel, orally active cannabinoid-like compound that has demonstrated significant potential in modulating neuronal excitability.[1] Unlike typical cannabinoids, VSN-16R does not exert its effects through the CB1 or CB2 receptors.[2] Instead, its primary mechanism of action is the activation of large-conductance calcium-activated potassium channels, commonly known as BKCa channels.[3] This targeted action makes VSN-16R a promising therapeutic candidate for conditions characterized by neuronal hyperexcitability, such as spasticity associated with multiple sclerosis.[1] This technical guide provides a comprehensive overview of the interaction between VSN-16R and BKCa channels, detailing quantitative data, experimental protocols, and the underlying signaling pathways.

Core Interaction: VSN-16R as a BKCa Channel Opener

VSN-16R functions as a potent opener of BKCa channels.[1] These channels, encoded by the KCNMA1 gene for the pore-forming α subunit and modulated by various β subunits (KCNMB1-4), are crucial regulators of neuronal firing patterns.[2][4] By increasing the open probability of BKCa channels, VSN-16R facilitates potassium ion (K+) efflux from the neuron. This leads to membrane hyperpolarization, which raises the threshold for action potential firing and ultimately reduces neuronal excitability.[3] This mechanism is central to the therapeutic effects of VSN-16R, such as the alleviation of spasticity.[1]

Quantitative Data on VSN-16R Activity

The following tables summarize the key quantitative data regarding the interaction of VSN-16R with BKCa channels, derived from various experimental models.

Table 1: Potency of VSN-16R in Functional Assays

| Assay | Species | EC50 | Reference |

| Mouse Vas Deferens Assay | Mouse | 10 nM | [5] |

| Vasorelaxation of Rat Mesenteric Arteries | Rat | 110 nM | [5] |

Table 2: Electrophysiological Effects of VSN-16R on Hippocampal CA1 Pyramidal Neurons (at 100 µM)

| Parameter | Effect | Stimulation Protocol | Reference |

| First Fast Afterhyperpolarization (fAHP) Amplitude | Increased | High Frequency | [2] |

| Second Fast Afterhyperpolarization (fAHP) Amplitude | Increased | High Frequency | [2] |

| First Inter-Spike Interval (ISI) | Decreased | High Frequency | [2] |

| Second Inter-Spike Interval (ISI) | Decreased | High Frequency | [2] |

| First Action Potential (AP) Width | Reduced | High Frequency | [2] |

| First Action Potential (AP) Amplitude | Significant Reduction | High Frequency | [2] |

Signaling Pathway and Mechanism of Action

The activation of BKCa channels by VSN-16R initiates a signaling cascade that culminates in the reduction of neuronal hyperexcitability. The process can be visualized as follows:

VSN-16R directly binds to and activates BKCa channels, increasing the outward flow of potassium ions.[3] This efflux of positive charge leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential.[3] Consequently, overall neuronal excitability is dampened, which is believed to be the primary mechanism for its therapeutic effects, such as reducing spasticity.[1]

Evidence suggests that the presence of the β4 auxiliary subunit (KCNMB4) may be important for the action of VSN-16R.[2] While VSN-16R's effects are blocked by the general BKCa channel blocker iberiotoxin, its interaction with the β4-selective blocker 7-pra-martentoxin suggests a complex interplay that may involve differential targeting of BKCa channel subtypes.[2]

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the interaction between VSN-16R and BKCa channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique is crucial for studying the effects of VSN-16R on the electrophysiological properties of individual neurons.

Objective: To measure changes in action potential firing and afterhyperpolarization in response to VSN-16R application.

Materials:

-

Brain slice preparation (e.g., mouse hippocampal slices)

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution

-

Patch pipettes (borosilicate glass)

-

Micromanipulator

-

Patch-clamp amplifier and data acquisition system

-

VSN-16R stock solution

-

BKCa channel blockers (e.g., Iberiotoxin)

Procedure:

-

Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region (e.g., hippocampus) and maintain them in oxygenated aCSF.

-

Cell Identification: Identify target neurons (e.g., CA1 pyramidal neurons) using a microscope with differential interference contrast optics.

-

Pipette Preparation: Fabricate patch pipettes with a resistance of 3-5 MΩ and fill with intracellular solution.

-

Giga-seal Formation: Approach a target neuron with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Baseline Recording: Record baseline neuronal activity in current-clamp mode. Elicit action potentials using depolarizing current injections of varying frequencies (e.g., low and high frequency stimulation protocols).[2]

-

VSN-16R Application: Perfuse the brain slice with aCSF containing the desired concentration of VSN-16R (e.g., 100 µM).[2]

-

Post-Drug Recording: Record neuronal activity in the presence of VSN-16R and compare the firing properties (fAHP, ISI, AP width) to the baseline recordings.

-

Blocker Application (Optional): To confirm the involvement of BKCa channels, co-apply a BKCa channel blocker like Iberiotoxin (e.g., 100 nM) with VSN-16R and observe if the effects of VSN-16R are reversed or blocked.[2]

Inside-Out Patch-Clamp for Single-Channel Recording

This technique allows for the direct measurement of the effect of VSN-16R on the open probability of individual BKCa channels.

Objective: To determine if VSN-16R directly modulates BKCa channel activity.

Materials:

-

Cell line expressing BKCa channels (e.g., human endothelial cell line or HCN-2 cells)[5]

-

Pipette and bath solutions with controlled Ca2+ concentrations

-

Patch pipettes

-

Micromanipulator

-

Patch-clamp amplifier and data acquisition system

-

VSN-16R stock solution

Procedure:

-

Cell Preparation: Culture cells expressing BKCa channels on coverslips.

-

Giga-seal Formation: Form a giga-seal on the membrane of a target cell.

-

Patch Excision: Gently pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution (inside-out configuration).

-

Baseline Recording: Record single-channel currents at a specific holding potential and Ca2+ concentration.

-

VSN-16R Application: Perfuse the bath with a solution containing VSN-16R.

-

Post-Drug Recording: Record single-channel currents in the presence of VSN-16R.

-

Data Analysis: Analyze the single-channel recordings to determine changes in the channel's open probability (NPo). An increase in NPo in the presence of VSN-16R indicates direct channel activation.[3]

Conclusion

VSN-16R represents a targeted approach to modulating neuronal excitability through the activation of BKCa channels. Its nanomolar potency in functional assays and clear effects on neuronal firing properties underscore its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced interactions between VSN-16R and specific BKCa channel subtypes, which will be crucial for a deeper understanding of its mechanism of action and for the development of future BKCa channel modulators. The continued exploration of VSN-16R's effects will undoubtedly contribute to the advancement of treatments for neurological disorders characterized by hyperexcitability.

References

- 1. Big conductance calcium-activated potassium channel openers control spasticity without sedation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Cannabinoid-Like Compound, VSN16R, Acts on Large Conductance, Ca2+-Activated K+ Channels to Modulate Hippocampal CA1 Pyramidal Neuron Firing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Big conductance calcium‐activated potassium channel openers control spasticity without sedation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Cannabinoid-Like Compound, VSN16R, Acts on Large Conductance, Ca2+-Activated K+ Channels to Modulate Hippocampal CA1 Pyramidal Neuron Firing - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Endothelium-Dependent Relaxation by VSN-16

A comprehensive overview of the mechanisms, experimental data, and research methodologies related to the vascular effects of VSN-16.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information, including peer-reviewed literature and clinical trial databases, does not contain specific data or research pertaining to a compound designated "this compound" and its effects on endothelium-dependent relaxation. The initial search for this topic yielded information related to the VISTA-16 clinical trial for a different compound, varespladib, which was found to have adverse cardiovascular effects[1].

Therefore, this guide will provide a detailed framework for understanding endothelium-dependent relaxation, focusing on a well-characterized class of compounds that act on a relevant pathway: small and intermediate-conductance calcium-activated potassium (KCa) channel activators. We will use the prototypical activator SKA-31 as an illustrative example to fulfill the user's request for a technical guide with quantitative data, experimental protocols, and signaling pathway diagrams. This will serve as a valuable resource for researchers interested in novel mechanisms of vasodilation.

Introduction to Endothelium-Dependent Relaxation

The endothelium is a critical regulator of vascular tone, releasing various factors that cause the underlying smooth muscle to relax or contract. Endothelium-dependent relaxation is a fundamental physiological process, and its dysfunction is a hallmark of many cardiovascular diseases. Key signaling molecules involved in this process include Nitric Oxide (NO), prostacyclin, and endothelium-derived hyperpolarizing factors (EDHFs)[2][3][4][5].

One of the primary mechanisms of endothelium-dependent hyperpolarization and subsequent relaxation involves the activation of KCa channels, specifically the small-conductance (KCa2.3) and intermediate-conductance (KCa3.1) channels. Activation of these channels in endothelial cells leads to potassium efflux, hyperpolarization of the endothelial cell membrane, and subsequent relaxation of the adjacent smooth muscle cells. This can occur through direct electrical coupling via myoendothelial gap junctions or through the release of relaxing factors[6][7][8].

Core Signaling Pathway: KCa Channel Activation

The activation of endothelial KCa2.3 and KCa3.1 channels is a key mechanism for inducing vasodilation. Agonists such as acetylcholine (B1216132) and bradykinin (B550075) bind to their respective receptors on endothelial cells, leading to an increase in intracellular calcium. This rise in calcium activates KCa channels, resulting in the following cascade:

Quantitative Data: Effects of SKA-31 on Vascular Tone

The following tables summarize the vasodilatory effects of SKA-31 from various studies.

Table 1: Potency of SKA-31 on KCa Channels

| Channel | EC50 (µM) | Reference |

| KCa3.1 | ~0.2 | [6] |

| KCa2.3 | ~2 | [6] |

Table 2: Effect of SKA-31 on Agonist-Induced Vasodilation in Diabetic Rat Arteries

| Artery Type | Agonist | Vasodilation without SKA-31 (%) | Vasodilation with SKA-31 (0.3 µM) (%) |

| Cremaster | Acetylcholine (0.3 µM) | ~40 | ~70 |

| Cremaster | Bradykinin (0.1 µM) | ~35 | ~65 |

Data are approximated from graphical representations in the source material.

Table 3: Effect of SKA-31 on Human Intrathoracic Resistance Arteries from Type 2 Diabetic Patients

| Agonist | Vasodilation without SKA-31 (%) | Vasodilation with SKA-31 (0.3 µM) (%) |

| Acetylcholine (0.3 µM) | ~20 | ~40 |

| Acetylcholine (0.5 µM) | ~30 | ~60 |

| Bradykinin (0.1 µM) | ~15 | ~35 |

| Bradykinin (0.3 µM) | ~25 | ~55 |

Data are approximated from graphical representations in the source material.

Experimental Protocols

Isolated Artery Myography

This is a standard technique to assess the vasoactive properties of compounds on isolated blood vessels.

Detailed Methodology:

-

Tissue Dissection: Resistance arteries (e.g., third-order mesenteric arteries) are carefully dissected from euthanized animals (e.g., Wistar rats) in cold physiological salt solution (PSS).

-

Mounting: 2 mm segments of the artery are mounted on two fine wires in the jaws of a wire myograph.

-

Equilibration: The myograph chamber is filled with PSS, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂. The tissue is allowed to equilibrate for approximately 30 minutes.

-

Normalization: The vessel is stretched to a diameter that corresponds to a set transmural pressure to determine its optimal resting tension.

-

Pre-constriction: The artery is pre-constricted with a stable vasoconstrictor agent (e.g., phenylephrine to ~80% of its maximal contraction).

-

Compound Administration: Once a stable contraction is achieved, the test compound (e.g., SKA-31) is added in a cumulative manner to the bath.

-

Data Recording: Changes in isometric tension are recorded continuously. Relaxation is typically expressed as a percentage reversal of the pre-constriction.

-

Data Analysis: Dose-response curves are plotted, and EC50 values (the concentration of the compound that produces 50% of the maximal response) and Emax (maximal relaxation) are calculated.

In Vivo Blood Pressure Measurement

This protocol assesses the systemic effect of a compound on blood pressure.

Methodology:

-

Animal Model: Spontaneously hypertensive rats (SHRs) or normotensive Wistar rats are often used.

-

Anesthesia and Catheterization: Animals are anesthetized, and a catheter is inserted into the carotid artery for blood pressure measurement and into the jugular vein for drug administration.

-

Baseline Measurement: After a stabilization period, baseline mean arterial pressure (MAP) and heart rate are recorded.

-

Drug Administration: The test compound (e.g., SKA-31) or vehicle is administered via intraperitoneal (i.p.) injection or intravenous (i.v.) infusion.

-

Continuous Monitoring: MAP and heart rate are continuously monitored for a defined period post-administration.

-

Data Analysis: Changes in MAP from baseline are calculated and compared between the treatment and vehicle groups.

Conclusion

While no specific information is available for "this compound," the study of KCa channel activators like SKA-31 provides a robust framework for understanding a critical pathway in endothelium-dependent relaxation. These compounds demonstrate significant potential for restoring endothelial function in disease states such as diabetes and hypertension by directly targeting and amplifying a key vasodilatory mechanism[8][9]. The experimental protocols and signaling pathways detailed in this guide offer a comprehensive starting point for researchers investigating novel compounds aimed at modulating vascular tone through endothelial KCa channels. Future research in this area may uncover new therapeutic agents for a wide range of cardiovascular disorders.

References

- 1. Varespladib and cardiovascular events in patients with an acute coronary syndrome: the VISTA-16 randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Endothelium and Its Role in Regulating Vascular Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endothelium-Dependent Regulation of Vascular Tone - The Endothelium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Vascular endothelial dysfunction and pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endothelium-Derived Relaxing Factors and Endothelial Function: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacologic targeting of endothelial Ca2+-activated K+ channels: A strategy to improve cardiovascular function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacologic targeting of endothelial Ca2+-activated K+ channels: A strategy to improve cardiovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological Targeting of KCa Channels to Improve Endothelial Function in the Spontaneously Hypertensive Rat [mdpi.com]

- 9. KCa channel activation normalizes endothelial function in Type 2 Diabetic resistance arteries by improving intracellular Ca2+ mobilization - PMC [pmc.ncbi.nlm.nih.gov]

VSN-16R: A Technical Deep Dive into CNS Penetration and Safety

For Researchers, Scientists, and Drug Development Professionals

Introduction

VSN-16R, a novel cannabinoid-like compound, has emerged as a promising therapeutic agent for neurological disorders characterized by neuronal hyperexcitability, such as spasticity in multiple sclerosis.[1][2] This technical guide provides a comprehensive overview of the central nervous system (CNS) penetration and safety profile of VSN-16R, drawing upon available preclinical and clinical data. The information is presented to support further research and development efforts in this area.

Core Mechanism of Action

VSN-16R functions as an opener of large conductance, calcium-activated potassium channels (BKCa).[3][4] Unlike cannabinoids, VSN-16R does not exert its effects through CB1 or CB2 receptors.[3][4] The opening of BKCa channels leads to an efflux of potassium ions from neurons, resulting in membrane hyperpolarization.[4][5] This hyperpolarization helps to counteract excessive neuronal firing, thereby reducing hyperexcitability.[4][5] Evidence suggests that VSN-16R may preferentially target BKCa channels containing the β4 auxiliary subunit, which are predominantly expressed in neuronal tissues.[6][7]

CNS Penetration

Preclinical studies have demonstrated that VSN-16R can effectively cross the blood-brain barrier.

| Parameter | Species | Value | Reference |

| Brain-to-Plasma Ratio | Mouse | 0.16 | [1] |

This brain-to-plasma ratio indicates successful penetration into the central nervous system, a critical attribute for a drug targeting neurological conditions.

Safety Profile

VSN-16R has demonstrated a favorable safety and tolerability profile in both preclinical and clinical studies.

Preclinical Safety

In animal models, VSN-16R has been shown to be well-tolerated with a wide therapeutic window.[8]

Clinical Safety

Phase I and Phase II clinical trials have further established the safety of VSN-16R in humans.

Phase I Clinical Trial (Healthy Volunteers)

A Phase I study involving 72 healthy volunteers demonstrated that VSN-16R was safe and well-tolerated, with a notable lack of cognitive or other side effects.[9]

Phase II Clinical Trial (Multiple Sclerosis Patients with Spasticity - NCT02542787)

A Phase II, double-blind, randomized, placebo-controlled study evaluated the efficacy, safety, and pharmacokinetics of VSN-16R for treating spasticity in multiple sclerosis patients.[10][11][12]

Dosing Regimens:

-

Single Ascending Dose (SAD): 100 mg, 200 mg, 400 mg, and 800 mg[10]

-

Multiple Dose: 400 mg twice daily (BID)[10]

Safety Findings: The study concluded that VSN-16R has a very good safety profile.[10] Reported adverse effects were inconsistent and generally mild.[10] Crucially, the drug was not associated with sedation, a common side effect of other anti-spasticity medications.[10] The adverse events observed in the SAD phase were consistent with those from the Phase I study in healthy volunteers.[10]

| Adverse Event Category | Description | Reference |

| General | Inconsistent and generally mild | [10] |

| Neurological | No sedation reported | [10] |

Experimental Protocols

CNS Penetration Assessment in Mice

Objective: To determine the brain-to-plasma concentration ratio of VSN-16R.

Methodology:

-

Healthy mice were administered VSN-16R.

-

At the time of maximum plasma concentration (Cmax), blood and brain tissue samples were collected.

-

The concentrations of VSN-16R in both plasma and brain homogenates were quantified using a validated analytical method.

-

The brain-to-plasma ratio was calculated by dividing the concentration of VSN-16R in the brain by the concentration in the plasma.[1]

Electrophysiological Assessment of VSN-16R's Effect on Neuronal Excitability

Objective: To investigate the effects of VSN-16R on the firing properties of hippocampal neurons.

Methodology (based on Stephens et al., 2019): [6][7]

-

Slice Preparation: Acute hippocampal slices were prepared from mice.

-

Recording: Whole-cell current-clamp recordings were performed on CA1 pyramidal neurons.

-

Drug Application: VSN-16R was bath-applied to the slices.

-

Stimulation: Neurons were stimulated with current injections to elicit action potentials.

-

Data Analysis: Changes in action potential parameters, such as the fast after-hyperpolarization (fAHP) and inter-spike interval (ISI), were measured and analyzed to determine the effect of VSN-16R on neuronal excitability.[7]

In Vivo Assessment of Anti-Spasticity Effects in an EAE Mouse Model

Objective: To evaluate the efficacy of VSN-16R in a mouse model of multiple sclerosis-related spasticity.

Methodology:

-

EAE Induction: Experimental Autoimmune Encephalomyelitis (EAE) was induced in mice by immunization with Myelin Oligodendrocyte Glycoprotein (B1211001) peptide 35-55 (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA), followed by administration of pertussis toxin.[8][13][14][15][16]

-

Clinical Scoring: The severity of spasticity and paralysis was assessed daily using a standardized clinical scoring scale (typically 0-5).[13][15][16]

-

Drug Administration: VSN-16R was administered to the EAE mice.

-

Efficacy Evaluation: The reduction in clinical scores in the VSN-16R-treated group was compared to a control group to determine the anti-spasticity effect.

Signaling Pathways and Logical Relationships

VSN-16R Mechanism of Action

References

- 1. The Cannabinoid-Like Compound, VSN16R, Acts on Large Conductance, Ca2+-Activated K+ Channels to Modulate Hippocampal CA1 Pyramidal Neuron Firing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Big conductance calcium-activated potassium channel openers control spasticity without sedation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Large conductance voltage-and calcium-activated K+ (BK) channel in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Big conductance calcium‐activated potassium channel openers control spasticity without sedation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.engineering.wustl.edu [research.engineering.wustl.edu]

- 6. researchgate.net [researchgate.net]

- 7. The Cannabinoid-Like Compound, VSN16R, Acts on Large Conductance, Ca2+-Activated K+ Channels to Modulate Hippocampal CA1 Pyramidal Neuron Firing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. hra.nhs.uk [hra.nhs.uk]

- 13. Characterization of myelin oligodendrocyte glycoprotein (MOG)35–55-specific CD8+ T cells in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]

- 15. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

VSN-16R Target Engagement in Neuronal Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VSN-16R is a novel, orally active compound that has demonstrated potential therapeutic value in neurological disorders characterized by neuronal hyperexcitability, such as spasticity in multiple sclerosis (MS) and Fragile X syndrome.[1][2] This technical guide provides a comprehensive overview of the target engagement of VSN-16R in neuronal tissues, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing the underlying mechanisms of action.

Core Mechanism of Action

VSN-16R functions as an opener of the large conductance, calcium-activated potassium (BKCa) channels in neurons.[3][4] Unlike cannabinoid-based therapies, VSN-16R does not exhibit significant binding to CB1 or CB2 cannabinoid receptors, which is thought to contribute to its favorable side-effect profile, particularly the lack of sedation.[3][4] The opening of BKCa channels by VSN-16R leads to membrane hyperpolarization, which in turn limits excessive neuronal firing and reduces neuronal hyperexcitability.[3]

Quantitative Data on VSN-16R Activity

The following tables summarize the key quantitative findings from preclinical and clinical studies of VSN-16R.

Table 1: Functional Potency of VSN-16 (Racemate)

| Assay | Tissue | Parameter | Value | Reference |

| Vas Deferens Relaxation | Mouse | EC50 | ~10 nM | [5] |

Note: This EC50 value is for the racemic mixture (VSN16) in a functional assay and not a direct binding affinity for VSN-16R to BKCa channels.

Table 2: Electrophysiological Effects of VSN-16R on Hippocampal CA1 Pyramidal Neurons

| Parameter | Condition | Control | VSN-16R (100 µM) | % Change | p-value | Reference |

| High-Frequency Stimulation | ||||||

| 1st fAHP Amplitude (mV) | -4.8 ± 0.4 | -6.2 ± 0.5 | +29.2% | <0.01 | [6] | |

| 2nd fAHP Amplitude (mV) | -3.9 ± 0.4 | -5.1 ± 0.5 | +30.8% | <0.05 | [6] | |

| 1st ISI (ms) | 15.3 ± 1.1 | 12.9 ± 0.9 | -15.7% | <0.05 | [6] | |

| 2nd ISI (ms) | 18.1 ± 1.3 | 15.2 ± 1.1 | -16.0% | <0.05 | [6] | |

| 1st AP Width (ms) | 1.2 ± 0.1 | 1.0 ± 0.1 | -16.7% | <0.05 | [6] | |

| Low-Frequency Stimulation | ||||||

| 1st fAHP Amplitude (mV) | -4.5 ± 0.3 | -4.7 ± 0.3 | +4.4% | NS | [6] | |

| 2nd fAHP Amplitude (mV) | -3.7 ± 0.3 | -3.9 ± 0.3 | +5.4% | NS | [6] | |

| 1st ISI (ms) | 16.2 ± 1.0 | 15.8 ± 1.0 | -2.5% | NS | [6] | |

| 2nd ISI (ms) | 19.3 ± 1.2 | 18.9 ± 1.2 | -2.1% | NS | [6] | |

| 1st AP Width (ms) | 1.3 ± 0.1 | 1.3 ± 0.1 | 0% | NS | [6] |

fAHP: fast After-Hyperpolarization; ISI: Inter-Spike Interval; AP: Action Potential; NS: Not Significant. Data are presented as mean ± SEM.[6]

Table 3: Preclinical Efficacy of VSN-16R in a Mouse Model of Fragile X Syndrome (Fmr1 KO2)

| Behavioral Test | Outcome Measure | Effect of VSN-16R | Reference |

| Open Field Test | Hyperactivity | Significantly reduced | [1] |

| Open Field Test | Short-term and long-term memory deficits | Corrected | [1] |

| Contextual Fear Conditioning | Impaired learning and memory | Rescued | [1] |

| Marble Burying | Impaired activity (analogous to activities of daily living) | Reversed | [1] |

Note: While the studies report statistically significant improvements, specific quantitative data (e.g., mean values and error bars) from these behavioral tests were not available in the reviewed literature.

Table 4: Clinical Efficacy of VSN-16R in Multiple Sclerosis-Related Spasticity (Phase II Trial)

| Treatment Group | N | Primary Endpoint: Change in Spasticity NRS (Mean ± SD) | Treatment Difference (95% CI) | p-value | Reference |

| VSN-16R (400mg BID) | 77 | -0.9 ± 1.50 | +0.20 (-0.2 to +0.7) | 0.3434 | [7] |

| Placebo | 79 | -1.1 ± 1.52 | [7] |

NRS: Numerical Rating Scale for spasticity. A post-hoc analysis of responders to a single 800mg dose in the dose-escalation phase showed a significant inhibition of the NRS compared to placebo (p<0.02).[7]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed signaling pathway for VSN-16R in a neuron.

Caption: VSN-16R signaling pathway in a neuron.

Experimental Protocols

Current-Clamp Electrophysiology in Acute Hippocampal Slices

This protocol is a synthesized representation based on standard methodologies for whole-cell patch-clamp recordings in acute brain slices.

1. Slice Preparation:

-

Mice (e.g., C57BL/6, 3-5 weeks old) are anesthetized with an appropriate anesthetic (e.g., isoflurane) and decapitated.

-

The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (in mM: 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 dextrose).

-

Coronal or sagittal slices (300-400 µm thick) containing the hippocampus are prepared using a vibratome.

-

Slices are transferred to a holding chamber with artificial cerebrospinal fluid (aCSF) (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgSO4, 2 CaCl2, 10 dextrose), saturated with 95% O2 / 5% CO2, and allowed to recover at 32-34°C for 30 minutes, followed by storage at room temperature.

2. Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.

-

Hippocampal CA1 pyramidal neurons are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

-

Patch pipettes (3-5 MΩ) are pulled from borosilicate glass and filled with an internal solution (e.g., in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine; pH adjusted to 7.3 with KOH).

-

Whole-cell current-clamp recordings are established using a patch-clamp amplifier.

-

Action potentials are elicited by injecting depolarizing current steps of varying amplitudes and durations (e.g., low frequency: 0.35-0.5 nA for 50 ms; high frequency: 0.35-0.5 nA for 50 ms).

-

VSN-16R (e.g., 100 µM) is bath-applied, and changes in action potential parameters (fAHP, ISI, AP width) are recorded and analyzed.

Caption: Experimental workflow for electrophysiology.

Behavioral Testing in Fmr1 KO2 Mouse Model

The following protocols are based on the methodologies described in the study by Hurley et al. (2022).[1]

1. Open Field Test:

-

Purpose: To assess hyperactivity and habituation (a form of learning and memory).

-

Apparatus: An open arena (e.g., 50 x 30 cm) with the floor divided into squares.

-

Procedure: Mice are placed in the arena, and their locomotor activity (e.g., distance traveled, number of line crossings) is recorded over a set period (e.g., 30 minutes). To assess short-term and long-term memory, repeated exposures to the same environment are conducted at different time intervals (e.g., 10 minutes and 24 hours). A reduction in exploratory behavior in subsequent trials indicates habituation.

2. Contextual Fear Conditioning:

-

Purpose: To evaluate associative learning and memory.

-

Apparatus: A conditioning chamber.

-

Procedure: Mice are placed in the chamber and allowed to habituate. An auditory cue (conditioned stimulus) is presented, followed by a mild foot shock (unconditioned stimulus). Memory is tested 24 hours later by placing the mice back in the same context and measuring the freezing behavior (a fear response).

3. Marble Burying Test:

-

Purpose: To assess repetitive and anxiety-like behaviors, considered analogous to activities of daily living.

-

Apparatus: A cage with deep bedding and a set number of marbles (e.g., 10) placed on the surface.

-

Procedure: Mice are placed in the cage for a set period (e.g., 30 minutes), and the number of marbles buried (at least two-thirds of their depth) is counted.

Conclusion

VSN-16R represents a promising therapeutic candidate for neurological disorders associated with neuronal hyperexcitability. Its targeted mechanism of action as a BKCa channel opener in neuronal tissues is supported by robust preclinical electrophysiological and behavioral data, as well as initial clinical findings. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on or interested in VSN-16R and the broader field of neuronal excitability modulation. Further research to elucidate the specific binding kinetics and to obtain more detailed quantitative data from preclinical models will continue to refine our understanding of this compound's therapeutic potential.

References

- 1. Big conductance calcium‐activated potassium channel openers control spasticity without sedation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Behavioral analysis of male and female Fmr1 knockout mice on C57BL/6 background - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. Big conductance calcium-activated potassium channel openers control spasticity without sedation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Slice XVIvo™: a novel electrophysiology system with the capability for 16 independent brain slice recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. Modifying Behavioral Phenotypes in Fmr1 KO Mice: Genetic Background Differences Reveal Autistic-Like Responses - PMC [pmc.ncbi.nlm.nih.gov]

Initial synthesis and purification of VSN-16

An In-Depth Technical Guide on the Initial Synthesis and Purification of VSN-16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis and purification of this compound, also known as 3-(5-dimethylcarbamoyl-pent-1-enyl)-N-(2-hydroxy-1-methyl-ethyl)benzamide. The methodologies and data presented are compiled from foundational patent literature.

Core Synthesis and Purification Data

The following table summarizes the key quantitative parameters associated with the synthesis and purification of this compound.

| Parameter | Value/Range | Notes |

| Final Product Form | Oil, crystallizable to an off-white solid | The initial product is an oil, which can be solidified through a specific crystallization process[1]. |

| Purification Method | Recrystallization | The primary method for obtaining solid, purified this compound[1]. |

| Crystallization Solvent | Methyl acetate (B1210297) or Ethyl acetate | Both solvents have been successfully used for crystallization[1]. |

| Drying Method | Vacuum oven | Employed for drying the final crystalline product[1]. |

| Key Impurity Removed | Palladium catalyst residues | Filtration is explicitly mentioned to remove traces of palladium from the synthesis[1]. |

Experimental Protocols

The synthesis of this compound is accomplished via a four-step synthetic route. The detailed experimental protocols for each step, as derived from patent literature, are provided below.

Overall Synthesis Workflow

The logical flow from starting materials to the final purified product, this compound, is depicted below.

References

VSN-16R: A Novel BK Channel Activator for the Potential Treatment of Spasticity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Spasticity, a debilitating motor disorder characterized by velocity-dependent increases in muscle tone, presents a significant therapeutic challenge. Current treatments are often limited by side effects such as sedation and muscle weakness. VSN-16R, a novel, orally active, small molecule, has emerged as a promising therapeutic candidate for spasticity.[1][2] This technical guide provides a comprehensive overview of VSN-16R, focusing on its mechanism of action, preclinical efficacy, and clinical evaluation. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

VSN-16R was developed as an analog of the endocannabinoid anandamide (B1667382) with the goal of creating a non-sedating anti-spastic agent.[3][4] Unlike many cannabinoid-based therapies, VSN-16R does not exert its effects through cannabinoid CB1 or CB2 receptors, thus avoiding the associated sedative and cognitive side effects.[3][4] Instead, its primary mechanism of action is the activation of large-conductance, calcium-activated potassium (BK) channels.[3][4][5]

Mechanism of Action: Targeting Neuronal Hyperexcitability

VSN-16R functions as a potent opener of neuronal BK channels.[3][4] These channels play a crucial role in regulating neuronal excitability by contributing to the afterhyperpolarization phase of an action potential, which in turn modulates firing frequency.[6][7] By activating BK channels, VSN-16R is proposed to hyperpolarize neuronal membranes, thereby reducing the excessive neuronal excitability that underlies spasticity.[3][4][5] This targeted action on a key regulator of neuronal firing provides a novel therapeutic strategy for spasticity.[3][4] There is also evidence to suggest that VSN-16R may differentially target BK channel subtypes, potentially activating channels that express the auxiliary β4 subunit rather than the pore-forming KCNMA1 subunit directly.[6]

Signaling Pathway of VSN-16R

Caption: VSN-16R activates neuronal BK channels, leading to reduced spasticity.

Preclinical Evaluation

VSN-16R has demonstrated significant anti-spastic efficacy in preclinical models without the sedative side effects common to other anti-spasticity agents.[1][2]

In Vivo Efficacy in a Mouse Model of Multiple Sclerosis

The primary preclinical model used to evaluate VSN-16R's anti-spastic effects was the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis.[3][4]

-

Model: Experimental Autoimmune Encephalomyelitis (EAE) in ABH mice.[4]

-

Induction: Spasticity was allowed to develop in the mice as a consequence of the EAE disease course.[4]

-

Assessment of Spasticity: Spasticity was quantified by measuring the resistance to flexion of the hind limbs using a strain gauge.[4]

-

Drug Administration: VSN-16R was administered orally (p.o.) or intravenously (i.v.).[4]

-

Comparison: The efficacy of VSN-16R was compared to baclofen, a standard anti-spasticity medication.[4]

-

Sedation Assessment: Sedation was monitored to evaluate the side-effect profile.[4]

| Treatment Group | Dose | Route | Change in Resistance to Flexion (Spasticity) | Sedation Observed |

| VSN-16R | 0.5 mg/kg | p.o. | Dose-dependent inhibition | No |

| VSN-16R | 1 mg/kg | p.o. | Dose-dependent inhibition | No |

| VSN-16R | 5 mg/kg | p.o. | Dose-dependent inhibition | No |

| VSN-16R | 5 mg/kg | i.v. | Comparable inhibition to 5 mg/kg i.v. baclofen | No |

| Baclofen | 5 mg/kg | i.v. | Significant inhibition | Yes |

Table adapted from data presented in Baker et al., 2017.[4]

In Vitro Electrophysiological Studies

To elucidate the cellular mechanism of action, the effects of VSN-16R were examined on hippocampal CA1 pyramidal neurons.[6]

-

Preparation: Ex vivo brain slices from mice containing the hippocampus were prepared.[6]

-

Recording Technique: Current-clamp electrophysiology was used to record action potentials (APs) from CA1 pyramidal neurons.[6]

-

Stimulation Protocols: Both high-frequency (0.35–0.5 nA, 50 ms) and low-frequency stimulation protocols were used to trigger APs.[6]

-

Drug Application: VSN-16R (100 μM) was bath-applied.[6]

-

Pharmacological Blockade: The BK channel blocker iberiotoxin (B31492) (IBTX) was used to confirm the involvement of BK channels.[6]

-

Measured Parameters: Changes in action potential waveform parameters, including fast after-hyperpolarization (fAHP) amplitude, inter-spike interval (ISI), and AP width, were measured.[6]

| Parameter (High-Frequency Stimulation) | VSN-16R (100 μM) Effect |

| First fAHP Amplitude | Increased |

| Second fAHP Amplitude | Increased |

| First ISI | Decreased |

| Second ISI | Decreased |

| First AP Width | Reduced |

| First AP Amplitude | Reduced (from 111.2 ± 2.7 mV to 107.4 ± 3.8 mV) |

Table summarizing data from Tabatabaee et al., 2019.[6]

These in-vitro findings are consistent with VSN-16R acting as a BK channel opener, leading to an increase in channel activity, particularly during high-frequency neuronal firing.[6]

Experimental Workflow: Preclinical to Clinical

Caption: The development pathway of VSN-16R from synthesis to clinical trials.

Clinical Evaluation

VSN-16R has undergone Phase I and Phase II clinical trials to assess its safety, tolerability, and efficacy in humans.

Phase I Clinical Trial

A Phase I trial involving 72 healthy volunteers demonstrated that VSN-16R was safe and well-tolerated.[8][9] The trial was notable for the lack of cognitive or other side effects, and VSN-16R exhibited high oral bioavailability.[1][2][8][9]

Phase II Clinical Trial

A Phase II, randomized, double-blind, placebo-controlled, multicenter trial was initiated to evaluate the efficacy, safety, and pharmacokinetics of VSN-16R for the treatment of spasticity in patients with multiple sclerosis (ClinicalTrials.gov Identifier: NCT02542787).[8][10][11]

-

Study Design: A Phase IIa proof-of-concept, double-blind, randomized, placebo-controlled study.[10][11]

-

Participants: 142 adult patients with a confirmed diagnosis of multiple sclerosis and spasticity.[8][11]

-

Intervention: Single ascending doses (100mg, 200mg, 400mg, and 800mg) followed by multiple fixed-dose administrations (up to 400mg twice daily).[8][12]

-

Primary Endpoint: Reduction of spasticity as measured by the Numerical Rating Scale (NRS).[12]

-

Secondary Endpoints: Changes in the Modified Ashworth Scale, Tardieu Spasticity Scale, Penn Spasm Scale, and 10-meter walk time.[12]

| Treatment Group (Multiple Dosing Arm) | N | Mean Change in NRS ± SD | Treatment Difference vs. Placebo (95% CI) | p-value |

| VSN-16R (400mg BID) | 77 | -0.9 ± 1.50 | +0.20 (-0.2 to +0.7) | 0.3434 |

| Placebo | 79 | -1.1 ± 1.52 | - | - |

Table summarizing the primary endpoint results from Farrell et al., 2018.[12]

The Phase II trial did not meet its primary endpoint, as VSN-16R at a dose of 400mg twice daily did not show a significant reduction in spasticity compared to placebo.[12] However, a post-hoc analysis of the single ascending dose phase suggested that a single 800mg dose showed activity compared to placebo.[12] The drug was not associated with sedation and had a very good safety profile.[12] The study authors suggested that the short half-life of VSN-16R may have impacted the results and that further studies with higher doses or a slow-release formulation might be warranted.[12]

Pharmacokinetics and Safety Profile

VSN-16R has a promising pharmacokinetic and safety profile.[6] It is orally active and can penetrate the central nervous system.[4][6] Preclinical studies indicated a wide therapeutic window of over 1000-fold.[3][4] In a Phase I study with healthy volunteers, VSN-16R was well-tolerated and showed high oral bioavailability with no serious adverse events.[1][2] The Phase II trial in MS patients also confirmed a good safety profile with inconsistent and generally mild adverse effects and no sedation.[12]

Conclusion and Future Directions

VSN-16R represents a novel therapeutic approach for the management of spasticity by selectively targeting neuronal BK channels. Its unique mechanism of action offers the potential for effective spasticity control without the sedative side effects that limit the utility of many current medications. While the Phase II trial did not meet its primary endpoint at the tested dose, the compound's excellent safety profile and indications of activity at higher single doses suggest that further investigation is warranted.[12] Future research should focus on optimizing the dosing regimen, potentially through the development of a slow-release formulation, to maintain therapeutic plasma concentrations. Further exploration of VSN-16R's efficacy in other conditions characterized by neuronal hyperexcitability may also be a fruitful area of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Big conductance calcium-activated potassium channel openers control spasticity without sedation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Big conductance calcium‐activated potassium channel openers control spasticity without sedation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. The Cannabinoid-Like Compound, VSN16R, Acts on Large Conductance, Ca2+-Activated K+ Channels to Modulate Hippocampal CA1 Pyramidal Neuron Firing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | BK channel activators and their therapeutic perspectives [frontiersin.org]

- 8. | BioWorld [bioworld.com]

- 9. fiercebiotech.com [fiercebiotech.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. hra.nhs.uk [hra.nhs.uk]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Foundational Research on VSN-16 in Fragile X Syndrome: A Technical Guide

This technical guide provides an in-depth overview of the foundational preclinical research on VSN-16, a large-conductance calcium-activated potassium (BK) channel activator, for the treatment of Fragile X syndrome (FXS). This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and therapeutic potential of this compound in FXS.

Introduction to Fragile X Syndrome and the Therapeutic Rationale for this compound

Fragile X syndrome is the most common inherited cause of intellectual disability and a leading monogenic cause of autism spectrum disorder.[1][2][3] It arises from a CGG trinucleotide repeat expansion in the FMR1 gene, leading to silencing of the gene and a deficiency of the fragile X mental retardation protein (FMRP).[1][2][3] FMRP is an RNA-binding protein crucial for normal synaptic function and neurodevelopment.[1][2][3]

A key consequence of FMRP deficiency is the reduced activity of large-conductance calcium-activated potassium (BK) channels.[1][2][3] This reduction in BK channel function contributes to neuronal hyperexcitability, a hallmark of FXS pathophysiology. This compound (also known as VSN16R) is a cannabinoid-like compound that functions as a BK channel activator.[1][2][3] By targeting and augmenting the activity of BK channels, this compound aims to counteract the effects of FMRP loss and restore normal neuronal function.[1][2][3] Preclinical studies in the Fmr1 knockout (KO) mouse model of FXS have demonstrated the potential of this compound to ameliorate behavioral deficits associated with the disorder.[1][2][3]

Quantitative Data from Preclinical Studies